N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure features a thioether linkage (-S-) connecting the thiadiazole core to a 2-oxoethyl group substituted with a thiazol-2-ylamino moiety. The terminal pivalamide group (N-pivaloyl) introduces steric bulk due to its tert-butyl substituent, which may influence solubility, stability, and bioactivity.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-12(2,3)8(19)15-10-16-17-11(22-10)21-6-7(18)14-9-13-4-5-20-9/h4-5H,6H2,1-3H3,(H,13,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVANPLKYIMGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. This suggests that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds, hydrogen bonds, or other types of intermolecular interactions. The presence of the thiazole ring and the 2-oxo-2-(thiazol-2-ylamino)ethyl group in the compound may contribute to its reactivity and binding affinity.
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple structural motifs known for their pharmacological properties, including thiazole and thiadiazole moieties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. The structural features include:
- Thiadiazole and Thiazole Moieties : These heterocycles are associated with diverse biological activities, including antimicrobial and anticancer properties.
- Pivalamide Group : This moiety may enhance the compound's stability and bioavailability.
Biological Activities
Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit a variety of biological activities:
Antimicrobial Activity
This compound has shown potential in combating various microbial strains. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 32.6 μg/mL to 47.5 μg/mL, indicating promising efficacy compared to standard antibiotics .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several human cancer cell lines. Notably, derivatives of thiadiazoles have demonstrated growth inhibition in cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with GI50 values reported between 0.74 μg/mL and 10 μg/mL . The structure–activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer potency.
| Cell Line | GI50 Value (μg/mL) | Activity |
|---|---|---|
| HCT116 | 3.29 | Strong |
| H460 | 10 | Moderate |
| MCF7 | Varies | Variable |
Anti-inflammatory and Neuroprotective Properties
Research has indicated that compounds with a thiadiazole backbone possess anti-inflammatory effects and neuroprotective capabilities. For instance, studies using animal models have shown that certain derivatives can reduce inflammation markers and protect against neurotoxicity induced by seizures .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a related thiadiazole derivative on human leukemia cells, demonstrating an inhibition rate of over 70% at concentrations as low as 5 μM. This highlights the compound's potential as an effective anticancer agent .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant activity against Aspergillus fumigatus, with an MIC lower than that of standard antifungal agents like itraconazole .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the thiadiazole ring : Alkylthio, benzylthio, or chlorobenzylthio groups.
- Amino acid side chains: Thiazol-2-ylamino, phenylamino, or p-tolylamino groups.
- Terminal groups : Acetamide, pivalamide, or sulfonamide moieties.
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Pivalamide vs.
- Thiazol-2-ylamino vs. Aryl Substitutions: Thiazole-containing analogs (e.g., ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to phenyl or p-tolyl groups, which may improve target binding .
- Melting Points : Acetamide derivatives (e.g., 5h: 133–135°C) generally have lower melting points than sulfonamides or bulkier amides, suggesting pivalamide analogs may exhibit higher thermal stability .
Table 2: Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
